Norbornane
Overview
Description
Norbornane, also known as bicyclo[2.2.1]heptane, is a saturated hydrocarbon with the chemical formula C₇H₁₂. It is a crystalline compound with a melting point of approximately 88°C . The structure of this compound is derived from a cyclohexane ring with a methylene bridge in the 1,4-position, making it a bridged bicyclic compound . This unique structure contributes to its stability and reactivity, making it a prototype for a class of strained bicyclic hydrocarbons .
Mechanism of Action
Target of Action
Norbornane is primarily used as a scaffold in the synthesis of various compounds, particularly in the field of medicinal chemistry . It doesn’t have a specific biological target but serves as a structural component in the development of potential chemotherapeutic agents .
Mode of Action
The mode of action of this compound-based compounds is largely dependent on the specific derivative and its intended use. For instance, in Pd/norbornene-catalyzed alkylation and arylation via C–H activation, the reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation . Both ortho-C–H and meta-C–H activations undergo a concerted metalation–deprotonation pathway .
Biochemical Pathways
The biochemical pathways affected by this compound-based compounds are largely dependent on the specific derivative and its intended use. In the case of Pd/norbornene-catalyzed alkylation and arylation, the reaction involves several biochemical pathways, including C–H activation, C–C bond formation, and protodemetallation .
Pharmacokinetics
This compound-based compounds have been synthesized as potential chemotherapeutic agents, suggesting that they may have suitable adme (absorption, distribution, metabolism, and excretion) properties for drug development .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific derivative and its intended use. For instance, this compound derivatives have shown potential therapeutic applications in cancer treatment . In HT-29 and HCT-116 colon cancer cell lines, norcantharidin, a this compound derivative, induced a G2/M phase cell population accumulation and cell death, affecting apoptosis-related signaling proteins in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
Norbornane plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been shown to exhibit antimicrobial activity by interacting with bacterial cell membranes and enzymes . These interactions often involve hydrogen bonding and hydrophobic interactions, which enhance the compound’s ability to disrupt microbial cell processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound derivatives can affect the expression of genes involved in metabolic pathways and stress responses . Additionally, this compound has been observed to modulate cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound’s action involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. This compound’s rigid structure allows it to fit into specific binding pockets, making it a potent modulator of enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its derivatives may undergo degradation under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial activity and modulation of metabolic pathways . At high doses, this compound can cause toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity . For example, this compound derivatives have been shown to inhibit certain enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of this compound, influencing its biological activity. This compound’s hydrophobic nature allows it to readily cross cell membranes and reach intracellular targets.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For instance, this compound derivatives have been observed to localize in the mitochondria, affecting mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: Norbornane can be synthesized through several methods, with one of the most common being the reduction of norcamphor . Another prevalent method involves the Diels-Alder reaction, where norbornene reacts with a diene in the presence of a Lewis acid catalyst to form a cyclohexene derivative, which is then hydrogenated to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of norbornene, which is derived from cyclopentadiene through a Diels-Alder reaction . This process is typically carried out under high pressure and temperature conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Norbornane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Halogenation of this compound can be performed using halogens like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products:
Oxidation: Norbornanone
Reduction: this compound
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Norbornane and its derivatives have a wide range of applications in scientific research and industry:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules .
- Serves as a precursor for the synthesis of norbornene, which is used in polymer production .
Biology and Medicine:
- This compound derivatives are being explored for their potential therapeutic applications in cancer treatment .
- Used in the development of drug delivery systems due to its stability and reactivity .
Industry:
- Polymers derived from this compound exhibit high strength and thermal stability, making them suitable for use in coatings, adhesives, and high-performance plastics .
- This compound-based covalent organic frameworks are used for gas separation due to their high surface area and selective separation properties .
Comparison with Similar Compounds
Norbornane is unique due to its strained bicyclic structure, which imparts distinct chemical properties compared to other hydrocarbons. Similar compounds include:
Norbornene: A derivative of this compound with a double bond, used extensively in polymer production.
Norbornadiene: Another derivative with two double bonds, used in the synthesis of various organic compounds.
Bornane: A derivative of camphor, structurally similar but with additional methyl groups.
This compound’s unique structure and reactivity make it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
bicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-7-4-3-6(1)5-7/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRZSTCPUPJPOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075376 | |
Record name | Bicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Acros Organics MSDS] | |
Record name | Bicyclo[2.2.1]heptane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12323 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
33.0 [mmHg] | |
Record name | Bicyclo[2.2.1]heptane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12323 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
279-23-2 | |
Record name | Norbornane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=279-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)heptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORBORNANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norbornane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BICYCLO(2.2.1)HEPTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAF9G8MY72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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